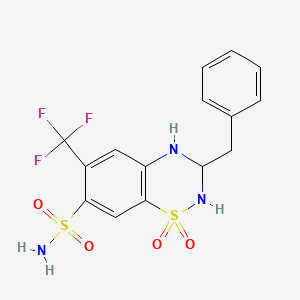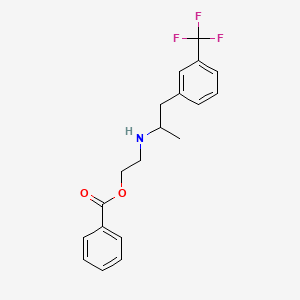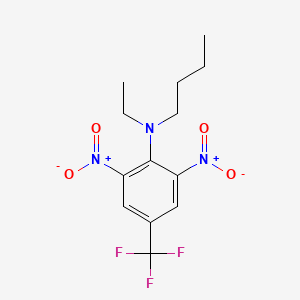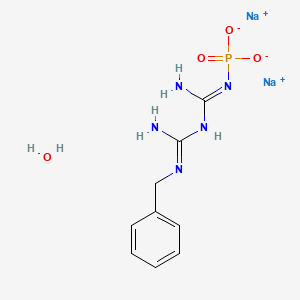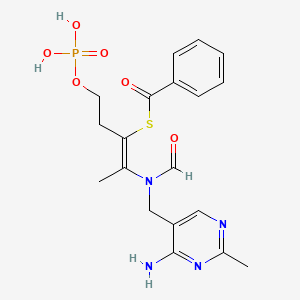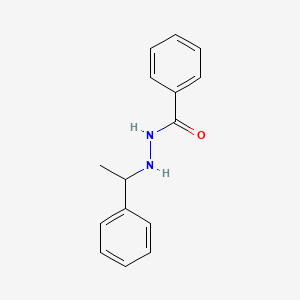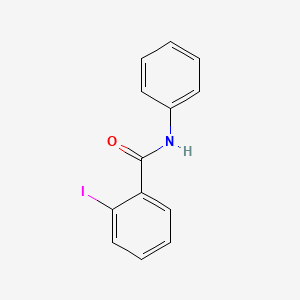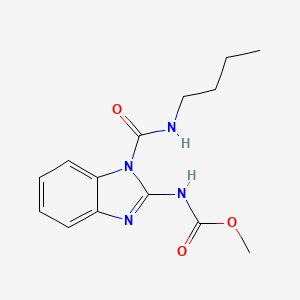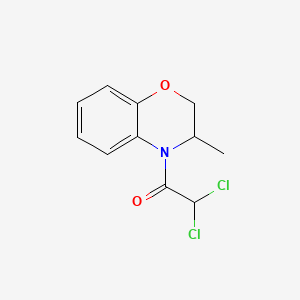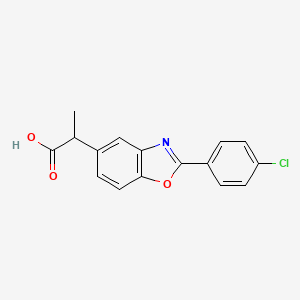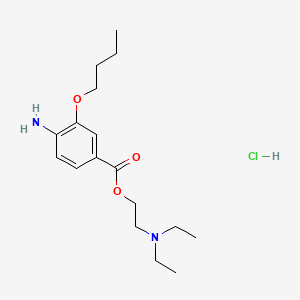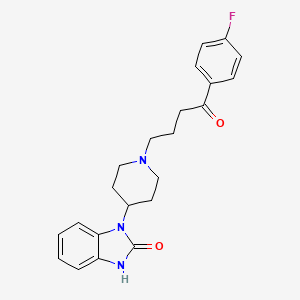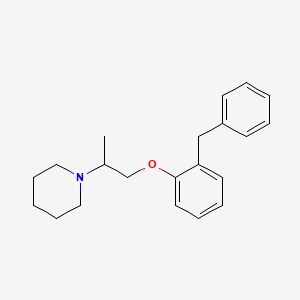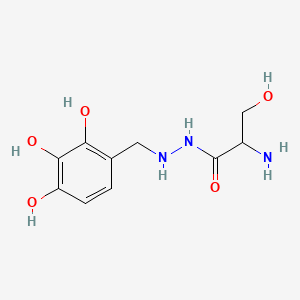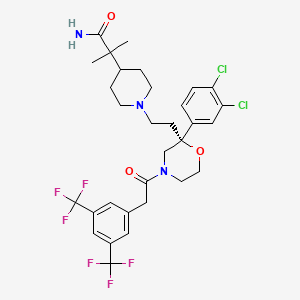
Burapitant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Burapitant, also known as SSR 240600, is a potent and selective NK1 receptor antagonist. SSR240600 is found to effectively antagonize various NK1 receptor-mediated as well as stress-mediated effects in the guinea pig.
Scientific Research Applications
Proteomic Research and Mass Spectrometry
Mass spectrometry (MS), a versatile tool in large-scale proteomics, has seen significant advances in separation methods, instrumentation, and experimental design. The Orbitrap mass analyzer, in particular, offers high resolution, accuracy, and a dynamic range beneficial for protein MS. MudPIT application in quantitative phosphoproteomics, involving fractionation for phosphopeptide enrichment and development of informatics tools, has made significant contributions to cell signaling proteomics (Yates, Ruse, & Nakorchevsky, 2009).
Geotechnical Engineering and Rock Mechanics
The study of drifts in the Callovo-Oxfordian claystone at the Meuse/Haute-Marne Underground Research Laboratory highlights the impact of different construction methods on rock behavior. The paper discusses the drift convergence and deformation in rock walls, emphasizing the influence of support methods on rock mass behavior, which could be relevant in understanding the structural implications of substances like burapitant in geological formations (Armand, Noiret, Zghondi, & Seyedi, 2013).
Atmospheric and Climate Research
The MERRA (Modern-Era Retrospective Analysis for Research and Applications) project by NASA highlights significant improvements in precipitation and water vapor climatology. This research is vital in placing satellite observations into a climate context and could be useful in understanding atmospheric interactions with compounds like burapitant (Rienecker et al., 2011).
Anticancer Research
A study on burmannic acid (BURA), a bioactive compound from cinnamon, reveals its potential anticancer effects, particularly in oral cancer cells. BURA inhibited the proliferation of cancer cells and induced oxidative stress responses, a mechanism that could be insightful for understanding burapitant's potential anticancer applications (Liu et al., 2021).
Fishery Research
A comparison among survey methodologies for estimating the abundance and size of targeted fish species reveals that baited underwater video (BUV) and experimental angling (EA) are more efficient than diver-based methods. This research can be applied to ecological studies and conservation efforts, which could indirectly relate to the study of compounds like burapitant in aquatic environments (Gardner & Struthers, 2013).
properties
CAS RN |
537034-22-3 |
|---|---|
Product Name |
Burapitant |
Molecular Formula |
C31H35Cl2F6N3O3 |
Molecular Weight |
682.5 g/mol |
IUPAC Name |
2-[1-[2-[(2R)-4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C31H35Cl2F6N3O3/c1-28(2,27(40)44)20-5-8-41(9-6-20)10-7-29(21-3-4-24(32)25(33)17-21)18-42(11-12-45-29)26(43)15-19-13-22(30(34,35)36)16-23(14-19)31(37,38)39/h3-4,13-14,16-17,20H,5-12,15,18H2,1-2H3,(H2,40,44)/t29-/m0/s1 |
InChI Key |
ZLNYUCXXSDDIFU-LJAQVGFWSA-N |
Isomeric SMILES |
CC(C)(C1CCN(CC1)CC[C@]2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
SMILES |
CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Canonical SMILES |
CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
Appearance |
white solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
2-(1-(2-(4-(2-(3,5-bis(trifluoromethyl)phenyl)acetyl)-2-(3,4-dichlorophenyl)-2-morpholinyl)ethyl)-4-piperidinyl)-2-methylpropanamide SSR 240600 SSR-240600 SSR240600 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



